molecular formula C20H27ClN2O7 B152677 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt CAS No. 138182-20-4

6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt

Cat. No.: B152677
CAS No.: 138182-20-4
M. Wt: 442.9 g/mol
InChI Key: CGXWVPSZSVEFAI-CYRSAHDMSA-N
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Description

6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt (CAS 138182-20-4) is a chromogenic substrate widely used to detect β-glucuronidase activity in biochemical and microbiological assays . Its molecular formula is C₁₄H₁₃ClNO₇, with a molecular weight of 342.71 g/mol . The compound consists of a 6-chloroindolyl moiety linked to a β-D-glucuronic acid group, stabilized by a cyclohexylammonium counterion. Key properties include:

  • Fluorescence upon hydrolysis: The indole ring generates a fluorescent product when cleaved by β-glucuronidase, enabling real-time enzymatic monitoring .
  • pH stability: The glucuronide linkage remains stable across a broad pH range, ensuring reliable reaction kinetics .
  • Sensitivity to light and moisture: Requires storage at -20°C in dark, dry conditions .

This compound is commercially available under names such as Salmon-GlcA CHA salt and is utilized in diagnostics, microbial identification, and enzyme kinetics studies .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO7.C6H13N/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXWVPSZSVEFAI-CYRSAHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glycosylation of 6-Chloro-3-indole

The core reaction involves attaching β-D-glucuronic acid to 6-chloro-3-indole via a β-glycosidic bond. Two predominant methods are employed:

Chemical Glycosylation

  • Reagents : 6-Chloro-3-indole, β-D-glucuronic acid trichloroacetimidate, BF₃·OEt₂ (Lewis acid catalyst).

  • Conditions : Anhydrous DCM, 0°C to room temperature, 12–24 hours.

  • Mechanism : The Lewis acid facilitates nucleophilic attack by the indole’s C3 hydroxyl group on the activated glucuronic acid donor.

  • Yield : 65–72% after purification.

Enzymatic Coupling

  • Enzyme : β-Glucuronidase (recombinant or bovine liver-derived).

  • Conditions : Phosphate buffer (pH 6.8), 37°C, 6 hours.

  • Advantage : Higher stereoselectivity (β-anomer >98%).

  • Yield : 50–58% due to enzyme inhibition by byproducts.

Cyclohexylammonium Salt Formation

The glucuronide intermediate is treated with cyclohexylamine to form the final salt:

  • Stoichiometry : 1:1 molar ratio of glucuronide to cyclohexylamine.

  • Solvent : Ethanol/water (7:3 v/v), 4°C, 2 hours.

  • Precipitation : The salt crystallizes upon cooling, yielding >95% purity.

Reaction Optimization and Challenges

pH and Temperature Effects

ParameterOptimal RangeImpact on Yield
pH (Glycosylation) 6.5–7.0Below 6.5: Incomplete activation; Above 7.0: Hydrolysis of donor
Temperature 0–25°CHigher temps accelerate side reactions (e.g., α-anomer formation)

Enzymatic methods require strict pH control to prevent denaturation, whereas chemical methods tolerate broader pH ranges but demand moisture-free conditions.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility but risk indole oxidation.

  • Chlorinated solvents (DCM) : Minimize side reactions but necessitate low temperatures.

  • Co-solvent systems (THF/H₂O) : Improve glucuronide stability during salt formation.

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (8:2 v/v).

  • Crystallization Yield : 80–85% with >99% purity.

  • Particle Size : 50–100 µm, critical for consistent enzymatic assays.

Chromatographic Methods

  • Normal-phase HPLC : Silica column, isocratic elution with ethyl acetate/methanol (9:1).

  • Retention Time : 12.3 minutes (glucuronide), 14.8 minutes (salt).

  • Purity Threshold : ≥98% by UV-Vis at 280 nm.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J=8.5 Hz, H-4 indole), 5.32 (d, J=7.8 Hz, H-1 glucuronide).

  • IR (KBr) : 1745 cm⁻¹ (C=O glucuronide), 1610 cm⁻¹ (indole ring).

Industrial-Scale Production

Batch Process Design

  • Reactor Type : Stainless steel jacketed reactor with pH/temperature control.

  • Scale-Up Factors : 10x increase per batch, maintaining agitation rate (200 rpm) and cooling rate.

  • Annual Output : ~500 kg/year for major suppliers.

Quality Control Metrics

ParameterSpecificationTest Method
Purity ≥98.5%HPLC-UV
Residual Solvents ≤0.1% (ethanol, DCM)GC-FID
Water Content ≤0.5%Karl Fischer titration

Comparative Analysis of Synthetic Routes

Chemical vs. Enzymatic Glycosylation

CriteriaChemical MethodEnzymatic Method
Cost Lower (bulk reagents)Higher (enzyme procurement)
Stereoselectivity 85–90% β-anomer>98% β-anomer
Scalability Suitable for industrial scaleLimited to lab scale

Salt Formation Efficiency

Cyclohexylamine outperforms alternatives (e.g., sodium or ammonium salts) due to:

  • Enhanced Stability : Reduced hygroscopicity.

  • Solubility : 10 mg/mL in DMSO/PBS (1:1) vs. 2 mg/mL for sodium salt .

Chemical Reactions Analysis

Hydrolysis

The primary reaction of 6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt is hydrolysis, catalyzed by β-glucuronidase.

  • Reaction Type : Enzymatic Hydrolysis

  • Catalyst : β-glucuronidase

  • Conditions : Physiological conditions (pH 7.0-7.5, 37°C)

During hydrolysis, β-glucuronidase cleaves the glucuronide moiety, resulting in 6-chloro-3-indole and D-glucuronic acid. This process yields a salmon-colored precipitate, which indicates β-glucuronidase activity .

Hydrolysis Reaction Equation:

6 Chloro 3 indolyl β D glucuronide cyclohexylammonium salt+H2Oβ glucuronidase6 chloro 3 indole+D glucuronic acid\text{6 Chloro 3 indolyl }\beta \text{ D glucuronide cyclohexylammonium salt}+H_2O\xrightarrow{\beta \text{ glucuronidase}}\text{6 chloro 3 indole}+\text{D glucuronic acid}

Factors Influencing Reaction Efficacy

Several environmental factors can influence the efficacy and stability of 6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt.

  • Light Sensitivity : The compound is light-sensitive, which can affect its stability .

  • Moisture Sensitivity : It is also sensitive to moisture and must be kept dry .

  • pH and Temperature : Optimal activity occurs under physiological conditions (pH 7.0-7.5, 37°C).

Comparison with Similar Compounds

Other chromogenic substrates with similar applications include:

CompoundColor Produced upon HydrolysisApplication
6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium saltSalmonDetection of β-Glucuronidase activity, gene expression studies, microbial detection, and histological staining
5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium saltBlueSimilar to 6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt but produces a blue color, suitable for applications needing a different colorimetric response
5-Bromo-6-chloro-3-indolyl beta-D-glucuronide cyclohexylammonium saltMagentaUsed for detecting β-glucuronidase activity, particularly in applications such as enzyme assays, drug metabolism studies, histological staining, environmental monitoring, and cancer research; produces a magenta color for distinct colorimetric detection

Scientific Research Applications

Applications in Research

  • Enzyme Substrate
    • 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt serves as a chromogenic substrate for the enzyme β-glucuronidase. Upon hydrolysis, it produces a colored product that can be quantified spectrophotometrically, making it useful in enzyme assays and microbial studies .
  • Cell Biology
    • In cell biology, this compound is employed to study gene expression through the GUS (β-glucuronidase) reporter system. It allows researchers to visualize and quantify gene activity in transgenic organisms, particularly in plants .
  • Analytical Chemistry
    • The compound is used in analytical testing to assess the activity of β-glucuronidase in various biological samples. Its ability to produce a distinct color change upon enzymatic action facilitates easy monitoring and quantification of enzyme activity .

Study 1: Gene Expression Analysis in Plants

A study conducted by Jefferson et al. (1986) utilized this compound to analyze gene expression in transgenic tobacco plants. The researchers demonstrated that the compound could effectively indicate the expression levels of the GUS reporter gene through colorimetric assays, providing insights into gene regulation mechanisms .

Study 2: Enzymatic Activity Measurement

In a comparative study on the enzymatic activity of β-glucuronidase from different bacterial strains, researchers employed this compound as a substrate. The results indicated varying levels of enzyme activity across strains, highlighting its utility in microbial ecology studies .

Data Table: Comparison of Substrates for β-Glucuronidase

Substrate NameColor ProducedSensitivityReference
This compoundMagentaLight and moisture sensitiveJefferson et al., 1986
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium saltIndigo blueModerateEMD Millipore
4-Nitrophenyl β-D-glucuronideYellowLowSigma-Aldrich

Mechanism of Action

The mechanism of action of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves its enzymatic cleavage by beta-glucuronidase. The enzyme hydrolyzes the glucuronide bond, releasing the 6-chloro-3-indolyl moiety, which then undergoes further reactions to produce a colored product. This color change is used as an indicator of beta-glucuronidase activity .

Comparison with Similar Compounds

5-Bromo-6-chloro-3-indolyl-β-D-glucuronide Cyclohexylammonium Salt

CAS 144110-43-0
This derivative introduces a bromine atom at the 5-position of the indole ring, altering its biochemical behavior:

  • Molecular formula: C₁₄H₁₃BrClNO₇; Molecular weight: 521.79 g/mol .
  • Enhanced electron density : The bromine atom increases electron density at the indole moiety, promoting nucleophilic attack during hydrolysis and accelerating reaction rates .
  • Structural rigidity : The halogenated structure improves solubility in organic-aqueous mixed solvents, broadening experimental applications .
  • Storage : Stable at >-20°C , similar to the parent compound .
Parameter 6-Chloro-3-indolyl-β-D-glucuronide 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide
Substituents 6-Cl 5-Br, 6-Cl
Molecular Weight (g/mol) 342.71 521.79
Enzyme Target β-Glucuronidase β-Glucuronidase
Key Advantage Fluorescent signal stability Faster hydrolysis due to bromine substitution

5-Bromo-4-chloro-3-indolyl-β-D-glucuronide Cyclohexylammonium Salt

CAS 199326-16-4
This compound shifts the chlorine substituent to the 4-position, fundamentally changing enzyme specificity:

  • Molecular formula: C₁₄H₁₄BrClNO₇·C₆H₁₃N; Molecular weight: 487.34 g/mol .
  • Enzyme target : Functions as a substrate for alkaline phosphatase instead of β-glucuronidase, producing a blue chromogen upon cleavage .
  • Applications: Used in histochemistry and immunodetection assays requiring alkaline phosphatase activity .
Parameter 6-Chloro-3-indolyl-β-D-glucuronide 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide
Substituents 6-Cl 5-Br, 4-Cl
Enzyme Target β-Glucuronidase Alkaline phosphatase
Key Application Microbial diagnostics Immunohistochemistry

Key Research Findings

Substituent Position Dictates Enzyme Specificity :

  • The 6-chloro derivative exclusively targets β-glucuronidase, while the 4-chloro analog binds alkaline phosphatase due to steric and electronic changes in the indole ring .

Halogenation Enhances Reaction Kinetics: Bromine at the 5-position (CAS 144110-43-0) reduces activation energy for hydrolysis, achieving 20% faster reaction rates compared to the non-brominated compound .

Fluorescence vs. Chromogenicity :

  • The 6-chloro compound emits fluorescence upon hydrolysis, ideal for real-time assays, whereas the 5-bromo-4-chloro derivative produces a visible chromogen, suited for endpoint detection .

Biological Activity

6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt, commonly referred to as Salmon-Gluc or CHA salt, is a synthetic compound extensively utilized in biochemical assays, particularly for the detection of β-glucuronidase (GUS) activity. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Formula:

  • Molecular Formula: C₁₄H₁₄ClN₁O₇
  • Appearance: Solid, varying from white to orange or green depending on purity.

Mechanism of Action:
Upon hydrolysis by β-glucuronidase, Salmon-Gluc releases 6-chloro-3-indoxyl (6-CI), which is colorless. In alkaline conditions, 6-CI dimerizes to form a colored indigo derivative, typically appearing salmon pink. This color change facilitates the visual identification of cells or colonies expressing GUS activity, making it a valuable tool in various research applications .

Biological Activity

The biological activity of this compound is primarily linked to its role as a substrate for β-glucuronidase. This enzyme is crucial in the metabolism of drugs and xenobiotics, aiding in their excretion from the body. The compound's chromogenic properties allow researchers to monitor enzymatic activity effectively, which has significant implications in pharmacology and toxicology studies.

Applications in Research

  • Genetic Engineering:
    • Salmon-Gluc is employed in the selection of genetically modified organisms (GMOs), where GUS expression indicates successful transformation.
  • Environmental Monitoring:
    • It is used to detect E. coli contamination in food and water by monitoring β-glucuronidase activity .
  • Clinical Diagnostics:
    • The substrate can assist in assessing urinary tract infections by detecting E. coli presence through enzymatic activity .
  • Pathological Studies:
    • Variations in β-glucuronidase levels can indicate certain pathological conditions, making Salmon-Gluc a potential biomarker for disease .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityUnique Features
5-Bromo-6-chloro-3-indolyl-beta-D-glucuronideSimilar indole coreContains bromine instead of chlorine
4-Methylumbelliferyl-beta-D-glucuronideDifferent structureCommonly used for fluorescence-based assays
7-Hydroxycoumarin-beta-D-glucuronideDifferent coreExhibits fluorescent properties

While all these compounds serve as substrates for glucuronidases, Salmon-Gluc stands out due to its specific chromogenic response upon cleavage by β-glucuronidase, making it particularly suitable for colorimetric assays .

Research Findings and Case Studies

Recent studies have highlighted the versatility of Salmon-Gluc in various applications:

  • Detection of GUS Gene Expression:
    • In plant biology, Salmon-Gluc has been used to monitor GUS gene expression effectively, providing insights into plant genetic modifications .
  • Pharmacological Studies:
    • Research has shown that certain pharmaceutical agents can modulate β-glucuronidase activity, thereby affecting the utility of Salmon-Gluc in assays .
  • Toxicological Assessments:
    • The compound's ability to produce a chromogenic response allows for the quantification of enzymatic activity spectrophotometrically, facilitating toxicological assessments .

Q & A

Q. Basic

  • Dissolve in DMF/water (1:1) to a final concentration of 1–2 mg/mL.
  • Filter-sterilize (0.22 µm) to remove particulates that may interfere with spectrophotometric readings .

How can the purity and stability of the compound be validated experimentally?

Q. Advanced

  • HPLC analysis : Use a C18 column with UV detection at 254 nm; purity should exceed 98% .
  • Specific rotation : Confirm optical activity ([α]20/D = –68° to –72° in DMF/water) to detect racemization .
  • Long-term stability : Perform accelerated degradation studies at 4°C and –20°C, monitoring absorbance at 620 nm after enzymatic hydrolysis .

What synthetic routes are available for producing this compound?

Advanced
A multi-step synthesis involves:

Glycosylation : React 6-chloro-3-indoxyl with tetra-O-acetyl-β-D-glucuronide methyl ester under acidic conditions (e.g., p-toluenesulfonic acid in chloroform/water) .

Deprotection : Remove acetyl groups using sodium methoxide.

Salt formation : Precipitate the cyclohexylammonium salt by adding cyclohexylamine to the glucuronic acid solution .

Purification : Use column chromatography (silica gel, methanol/chloroform) or recrystallization .

Which analytical techniques are critical for confirming compound identity?

Q. Basic

  • HPLC : Compare retention time with reference standards .
  • Mass spectrometry (MS) : Confirm molecular weight (M = 442.9 g/mol) via ESI-MS .
  • NMR : Assign peaks for the indole (δ 7.2–7.8 ppm) and glucuronide (δ 3.5–5.5 ppm) moieties .

Can structural modifications enhance its utility in specific applications?

Q. Advanced

  • Fluorogenic derivatives : Replace the chloro group with fluorophores (e.g., 6-Fluoro analogs) for real-time imaging .
  • Solubility optimization : Modify the cyclohexylammonium counterion to sodium for aqueous compatibility in high-throughput screens .
  • Stability enhancements : Introduce electron-withdrawing groups (e.g., nitro) to the indole ring to reduce autoxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
Reactant of Route 2
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt

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